molecular formula C8H13N3OS B4499617 1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE

1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE

Cat. No.: B4499617
M. Wt: 199.28 g/mol
InChI Key: DGKLPGLKGPSPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE is a compound that belongs to the thiazole family, characterized by a thiazole ring substituted with an amino group and an isopropylamino group

Preparation Methods

The synthesis of 1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The amino and isopropylamino groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

    Industrial Production: Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE can be compared with other thiazole derivatives:

    Similar Compounds: Compounds such as 4-amino-2-hydroxy-5-[(1-hydroxy-1-(2-oxo-1-bicyclo[4.1.0]hept-3-enyl)propan-2-yl)amino]-5-oxopentanoic acid and 1-amino-2-methylpropan-2-ol share structural similarities.

    Uniqueness: The presence of both amino and isopropylamino groups in the thiazole ring makes it unique, providing distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

1-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-4(2)10-8-11-7(9)6(13-8)5(3)12/h4H,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKLPGLKGPSPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=C(S1)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE
Reactant of Route 2
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE
Reactant of Route 4
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{4-AMINO-2-[(PROPAN-2-YL)AMINO]-1,3-THIAZOL-5-YL}ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.